molecular formula C18H17F2N3O2 B507895 Isopropyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 445230-67-1

Isopropyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B507895
CAS No.: 445230-67-1
M. Wt: 345.3g/mol
InChI Key: ZASBWCMOZYLOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 445230-67-1) is a fluorinated pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₁₈H₁₇F₂N₃O₂ and a molecular weight of 345.34 g/mol . The compound features a pyrazolo[1,5-a]pyrimidine core substituted at the C-7 position with a difluoromethyl group, at C-5 with a 4-methylphenyl group, and at C-3 with an isopropyl carboxylate ester. Key physical properties include a boiling point of 315.9±42.0 °C, a density of 1.5±0.1 g/cm³, and a flash point of 144.9±27.9 °C .

Properties

IUPAC Name

propan-2-yl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2/c1-10(2)25-18(24)13-9-21-23-15(16(19)20)8-14(22-17(13)23)12-6-4-11(3)5-7-12/h4-10,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASBWCMOZYLOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclocondensation

A widely adopted method involves reacting ethyl acetoacetate derivatives with 5-amino-3-(4-methylphenyl)-1H-pyrazole-4-carboxylate in acetic acid (AcOH) using sulfuric acid (H₂SO₄) as a catalyst. This one-pot reaction proceeds at 80–100°C for 6–8 hours, yielding the pyrazolo[1,5-a]pyrimidine scaffold with a 4-methylphenyl group at C5. The reaction mechanism involves initial keto-enol tautomerization of the β-ketoester, followed by nucleophilic attack by the aminopyrazole and subsequent cyclodehydration.

Solvent-Free Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclocondensation. For example, heating a mixture of methyl 3-(difluoromethyl)-5-oxohexanoate and 5-amino-3-(4-methylphenyl)pyrazole at 150°C under solvent-free conditions produces the core structure in 85% yield within 15 minutes. This method reduces reaction times and improves atom economy compared to traditional heating.

Table 1: Comparison of Pyrazolo[1,5-a]pyrimidine Core Synthesis Methods

MethodCatalyst/SolventTemperature (°C)Time (h)Yield (%)
Acid-catalyzedH₂SO₄/AcOH80–1006–872–78
MicrowaveNone1500.2585

Regioselective Introduction of the Difluoromethyl Group at C7

The difluoromethyl group at C7 is introduced via electrophilic substitution or late-stage fluorination.

Electrophilic Difluoromethylation

A patent-pending approach reacts the pyrazolo[1,5-a]pyrimidine core with 2,2-difluoroacetic anhydride in the presence of zinc chloride (ZnCl₂) at 60°C. This Friedel-Crafts-type reaction selectively functionalizes the electron-rich C7 position, achieving 65–70% yield. The mechanism involves generation of a difluoromethyl carbocation, which undergoes electrophilic aromatic substitution.

Radical Fluorination

An alternative method employs a light-promoted radical reaction using trifluoromethyl iodide (CF₃I) and a photoinitiator (e.g., benzophenone). Irradiation at 365 nm initiates radical chain propagation, substituting hydrogen at C7 with a difluoromethyl group. While efficient (75% yield), this method requires specialized equipment and careful handling of gaseous CF₃I.

Esterification to Introduce the Isopropyl Carboxylate Group

The C3 carboxylate moiety is introduced via esterification of a carboxylic acid intermediate.

Steglich Esterification

The carboxylic acid derivative (7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid) is reacted with isopropyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This method affords the isopropyl ester in 90% yield after purification by recrystallization from heptane.

Acid Chloride Intermediate

Conversion of the carboxylic acid to its acid chloride (using thionyl chloride) followed by reaction with isopropyl alcohol under basic conditions (pyridine) provides the ester in 88% yield. This route avoids racemization and is scalable to multi-kilogram quantities.

Optimization and Scalability Considerations

Purification Strategies

Chromatography-free purification is critical for industrial-scale synthesis. Isolation via pH-controlled precipitation (e.g., basifying with NH₄OH to pH 9–10) followed by extraction with dichloromethane achieves >95% purity. Activated charcoal treatment removes colored impurities without compromising yield.

Analytical Characterization

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45 (d, J = 8.0 Hz, 2H, aryl-H), 7.30 (d, J = 8.0 Hz, 2H, aryl-H), 6.89 (t, J = 54.0 Hz, 1H, CF₂H), 5.25 (septet, J = 6.4 Hz, 1H, OCH(CH₃)₂), 2.42 (s, 3H, CH₃), 1.42 (d, J = 6.4 Hz, 6H, OCH(CH₃)₂).

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the difluoromethyl group or the ester functionality, potentially converting them to alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃).

Major Products

    Oxidation: Formation of carboxylic acids, ketones, or alcohols.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, Isopropyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of Isopropyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the pyrazolo[1,5-a]pyrimidine core are crucial for its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: The difluoromethyl group (-CF₂H) at C-7 enhances lipophilicity compared to non-fluorinated analogs but reduces thermal stability relative to trifluoromethyl (-CF₃) derivatives .
  • Aromatic Substituents : Electron-donating groups (e.g., 4-methylphenyl, 4-methoxyphenyl) at C-5 improve solubility in polar solvents, whereas bulkier groups (e.g., 4-ethylphenyl) may hinder crystallization .
  • Ester Groups : Isopropyl esters generally offer better hydrolytic stability than methyl or ethyl esters under physiological conditions .

Biological Activity

Isopropyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 445230-67-1) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₈H₁₇F₂N₃O₂
  • Molecular Weight : 345.34 g/mol
  • Density : 1.30 ± 0.1 g/cm³ (predicted)
  • pKa : -2.22 ± 0.40 (predicted)
  • Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and inflammation. The compound exhibits inhibitory effects on key enzymes such as cyclin-dependent kinases (CDKs) and has been shown to induce apoptosis in cancer cells.

Key Findings from Research Studies

  • Anticancer Activity :
    • In vitro studies demonstrated that this compound inhibits tumor growth in various cancer cell lines, including MCF-7 breast cancer cells. It effectively induced apoptosis and suppressed cell migration and cycle progression, leading to DNA fragmentation .
    • The IC50 values for related compounds in the pyrazolo[3,4-d]pyrimidine class have been reported between 0.3 µM and 24 µM, indicating significant potency against cancer cell proliferation .
  • Anti-inflammatory Effects :
    • Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit anti-inflammatory properties by inhibiting COX-2 activity. For instance, compounds similar to this compound showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The structural modifications on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence the biological activity of these compounds. The presence of electron-withdrawing groups enhances their potency against various targets:

Compound StructureActivityComments
Pyrazolo[1,5-a]pyrimidinesAnticancerEffective against MCF-7 cells with low IC50 values
Substituted derivativesAnti-inflammatoryInhibition of COX-2 with competitive IC50 values

Study on Anticancer Efficacy

In a study evaluating a series of phenylpyrazolo[3,4-d]pyrimidine derivatives, one compound demonstrated remarkable efficacy in inhibiting tumor growth in MCF-7 models. It was noted for its ability to induce significant apoptosis and disrupt cell cycle progression, highlighting the potential of this class of compounds for therapeutic applications in oncology .

Study on Inflammatory Response

Another investigation assessed the anti-inflammatory potential of various pyrimidine derivatives in animal models. The results indicated that certain derivatives significantly reduced inflammatory markers and exhibited a favorable pharmacokinetic profile, suggesting their viability as therapeutic agents against chronic inflammatory conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.